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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491 Get Quote

Executive Summary
3-(3-Chlorophenyl)propanamide (3-CPPA) represents a critical "privileged scaffold" in

modern agrochemical research. Structurally positioned between simple phenyl-aliphatics and

complex fungicidal classes (such as Carboxylic Acid Amides - CAAs and Succinate

Dehydrogenase Inhibitors - SDHIs), 3-CPPA serves a dual purpose:

High-Value Intermediate: It is a direct precursor to 3-(3-chlorophenyl)propylamines, a moiety

found in morpholine fungicides (e.g., Fenpropimorph analogs).

Lead Scaffold: The hydrocinnamide backbone exhibits intrinsic antifungal and herbicidal

potential, acting as a template for structure-activity relationship (SAR) optimization.

This guide details the physicochemical handling, synthetic utility, and biological screening

protocols for 3-CPPA, designed for researchers optimizing next-generation crop protection

agents.

Chemical Identity & Physicochemical Profile
Understanding the stability and solubility of 3-CPPA is prerequisite for successful formulation

and assay development.
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Property Specification Relevance to Research

IUPAC Name
3-(3-

Chlorophenyl)propanamide

Official nomenclature for

regulatory filing.

Structure Cl-C₆H₄-CH₂-CH₂-C(=O)NH₂

Meta-chloro substitution

enhances lipophilicity and

metabolic stability against ring

oxidation.

Molecular Weight 183.63 g/mol

Low MW allows for extensive

derivatization while adhering to

"Lipinski-like" rules for

agrochemicals.

LogP (Est.) 1.8 – 2.2

Ideal range for systemic xylem

transport in plants (phloem

mobility often requires LogP <

1).

Solubility
Low in water; High in DMSO,

MeOH, Acetone

Requires solvent carriers (e.g.,

DMSO) for biological assays.

Stability Hydrolytically stable at pH 5–8

Suitable for soil application

studies; hydrolyzes to acid in

strong base/acid.

Application I: Synthetic Utility & Pathway
Engineering
3-CPPA is not merely an endpoint; it is a "chemical hub." Its primary value lies in its conversion

to more complex active ingredients (AIs).

A. Reduction to Propylamines (Fungicide Precursors)
The reduction of the amide carbonyl yields 3-(3-chlorophenyl)propylamine. This amine motif is

critical for synthesizing sterol biosynthesis inhibitors (SBIs).
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Mechanism: The propyl chain provides the necessary flexibility for the inhibitor to fit into the

active site of enzymes like

-reductase or

-isomerase.

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

B. Nitrogen Functionalization (CAA Analogs)
Alkylation or arylation of the amide nitrogen generates N-substituted hydrocinnamides, which

mimic the structure of mandelamide fungicides (e.g., Mandipropamid).

Goal: Enhance affinity for cellulose synthase (in Oomycetes) or mitochondrial complexes.

Visualization: The 3-CPPA Synthetic Tree
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Figure 1: Synthetic divergence from 3-CPPA. The compound serves as a pivot point for

accessing amine-based fungicides (Product A) or amide-based Oomycete inhibitors (Product

B).

Application II: Biological Screening Protocol
Researchers use 3-CPPA to establish baseline activity for the "phenyl-propyl-amide"

pharmacophore. The following protocol describes the Poisoned Food Technique, the industry

standard for determining EC₅₀ values against phytopathogenic fungi.
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Protocol: In Vitro Mycelial Growth Inhibition Assay
Objective: Determine the effective concentration (EC₅₀) of 3-CPPA against Botrytis cinerea

(Grey Mold) and Rhizoctonia solani (Sheath Blight).

Materials:
Compound: 3-(3-Chlorophenyl)propanamide (>98% purity).

Solvent: Dimethyl sulfoxide (DMSO).[1]

Media: Potato Dextrose Agar (PDA).

Pathogens: Active mycelial plugs (5 mm) from 5-day old cultures.

Step-by-Step Methodology:
Stock Preparation:

Dissolve 18.4 mg of 3-CPPA in 1 mL DMSO to create a 100 mM Stock Solution.

Note: Ensure complete solubilization; sonicate if necessary.

Media Tempering:

Autoclave PDA media and cool to 50°C in a water bath.

Critical: Do not add compound above 55°C to prevent thermal degradation or volatilization.

Amended Plate Preparation:

Add Stock Solution to molten PDA to achieve final concentrations: 0, 6.25, 12.5, 25, 50,

100 µM.

Maintain DMSO concentration < 0.5% v/v in all plates (including control) to avoid solvent

toxicity artifacts.

Pour 20 mL per Petri dish (90 mm). Allow to solidify.

Inoculation:
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Use a sterile cork borer (5 mm) to excise mycelial plugs from the margin of an actively

growing fungal colony.

Place one plug (mycelium side down) in the center of each amended plate.

Replication: Triplicate plates for each concentration.

Incubation & Measurement:

Incubate at 25°C in the dark.

Measure colony diameter (mm) daily until the control plates reach the edge (typically 3–5

days).

Data Analysis:

Calculate Percent Inhibition (

):

Where

= diameter of control (mm),

= diameter of treated (mm), and 5 mm is the plug diameter.

Determine EC₅₀ using Log-Probit analysis.

Mechanistic Context: Why This Scaffold?
The 3-(3-chlorophenyl)propanamide structure is not chosen at random. It probes specific

interactions within fungal targets.

Mode of Action Hypothesis[2][3][4]
The 3-Chloro Group: Increases lipophilicity and provides steric bulk that may fill hydrophobic

pockets in the target enzyme (e.g., Complex II).

The Linker (Propyl Chain): The two-carbon spacer (between phenyl and carbonyl) allows the

phenyl ring to rotate, potentially adopting a "bent" conformation required for binding to the Qp
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site of Succinate Dehydrogenase (SDH).

The Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the ubiquinone ring's

carbonyls.

3-(3-Chlorophenyl)propanamide

Hydrophobic Interaction
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Disruption of Electron Transport
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Figure 2: Hypothesized binding mode of 3-CPPA within the fungal SDH complex. The scaffold

mimics the ubiquinone tail and headgroup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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